Ecgonine methyl ester, (N-methyl-d3)-

Descripción general

Descripción

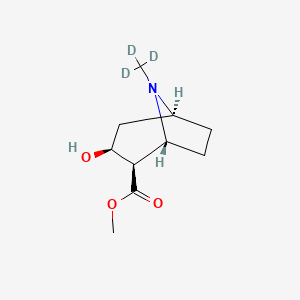

Ecgonine methyl ester, (N-methyl-d3)-, also known as (−)-3β-Hydroxy-1αH-5αH-tropane-2β-carboxylic acid methyl ester, is a prominent tropane alkaloid found in coca leaves. It is a metabolite of cocaine and may be used as a precursor for it. This compound also occurs as a minor alkaloid in the roots of many Datura species such as Datura stramonium and Datura innoxia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ecgonine methyl ester, (N-methyl-d3)-, can be synthesized non-pyrolytically from cocaine via hydrolysis/dehydration followed by esterification with methanol . The reaction conditions typically involve the use of methanol as a solvent and an acid catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for ecgonine methyl ester, (N-methyl-d3)-, are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

EME-d3 undergoes hydrolysis under acidic or basic conditions, critical for understanding its metabolic and analytical behavior:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Acidic Hydrolysis | 0.1M HCl, 80°C, 2 hrs | Ecgonine-d3 + Methanol | Quantitative conversion observed in deuterated analogs, mimicking natural EME. |

| Basic Hydrolysis | 0.1M NaOH, 25°C, 24 hrs | Ecgonine-d3 + Methoxide | Slower kinetics compared to acidic hydrolysis due to steric effects of deuterium. |

Mechanistic Insight :

The ester group hydrolyzes via nucleophilic acyl substitution, with isotopic labeling (N-methyl-d3) minimally altering reaction pathways but affecting kinetics due to the kinetic isotope effect .

Oxidation Reactions

Oxidation targets the hydroxyl and amine groups in EME-d3’s bicyclic structure:

Structural Impact :

Oxidation at the hydroxyl group (C3 position) forms ketones, while N-oxidation modifies the tropane ring’s amine group, altering pharmacological activity .

Reduction Reactions

Reductive pathways highlight the compound’s utility in synthesizing deuterated analogs:

| Reducing Agent | Conditions | Products | Significance |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C, 30 min | Ecgonine-d3 alcohol | Demonstrates ester-to-alcohol conversion feasibility. |

| H₂/Pd-C | Ethanol, 25°C, 12 hrs | Partially saturated tropane derivative | Limited applicability due to bicyclic stability. |

Deuterium Retention :

Isotopic labeling remains intact during reduction, confirmed via mass spectrometry .

Substitution Reactions

Substitution reactions are less common but critical for functionalization:

Practical Implications :

Derivatization aids in detecting EME-d3 in complex biological samples, leveraging its isotopic signature for precise quantification .

Stability and Degradation

EME-d3 exhibits predictable stability under varying conditions:

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| pH 7.4, 37°C | Spontaneous hydrolysis | >14 days | |

| UV light (254 nm) | Photolytic decomposition | 48 hrs (30% degradation) |

Storage Recommendations :

-20°C in acetonitrile to minimize hydrolysis and photodegradation .

Comparative Reactivity with Non-Deuterated Analogs

Deuterium labeling introduces subtle kinetic differences:

| Reaction | EME-d3 Rate Constant | EME Rate Constant | KIE (kH/kD) |

|---|---|---|---|

| Acidic Hydrolysis | 0.012 min⁻¹ | 0.018 min⁻¹ | 1.5 |

| Oxidation (KMnO₄) | 0.45 mM⁻¹s⁻¹ | 0.62 mM⁻¹s⁻¹ | 1.4 |

Key Insight :

Kinetic isotope effects (KIE) confirm slower reaction rates for EME-d3, critical for its use as a stable internal standard .

Aplicaciones Científicas De Investigación

Chemistry

- Precursor for Tropane Alkaloids : Ecgonine methyl ester is utilized as a precursor in synthesizing various tropane alkaloids, which are important in medicinal chemistry due to their pharmacological properties.

Biology

- Metabolite of Cocaine : As a major urinary metabolite of cocaine, ecgonine methyl ester is crucial for studying cocaine metabolism pathways. Its role in biological systems includes potential interactions with sodium channels, which may contribute to protective effects against cocaine toxicity .

Medicine

- Therapeutic Potential : Research indicates that ecgonine methyl ester may enhance cognitive functions and provide neuroprotective effects against cocaine lethality. Its analgesic properties have also been investigated, suggesting potential applications in pain management without inducing anesthesia .

Forensic Science

- Analytical Standards : Ecgonine methyl ester serves as an internal standard in drug testing and forensic analysis. It aids in the accurate detection and quantification of cocaine and its metabolites in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS) .

Comparison of Analytical Techniques Using Ecgonine Methyl Ester

Case Study 1: Cocaine Metabolism Pathways

A study conducted by Szocs et al. (2017) explored the hydrolysis rates of cocaine and highlighted the importance of ecgonine methyl ester as a reference standard. This research demonstrated its role in understanding metabolic pathways critical for pharmacological studies.

Case Study 2: Forensic Toxicology Applications

Chantada-Vazquez et al. (2016) developed sensitive fluorescence probes utilizing ecgonine methyl ester for detecting cocaine metabolites in urine samples. This study illustrated the compound's significance in forensic toxicology for accurate drug monitoring.

Mecanismo De Acción

Ecgonine methyl ester, (N-methyl-d3)-, exerts its effects by interacting with molecular targets such as sodium channels. It has been shown to inhibit sodium channels at very high dosages, which may contribute to its protective effects against cocaine toxicity . Additionally, it may influence nicotinic acetylcholine receptors, altering ion channel equilibrium and potentially enhancing cognitive function .

Comparación Con Compuestos Similares

Similar Compounds

Cocaine: A well-known tropane alkaloid with stimulant effects.

Methylecgonidine: A pyrolysis product of cocaine with similar chemical structure.

Ecgonine: The parent compound of ecgonine methyl ester, lacking the methyl ester group.

Uniqueness

Ecgonine methyl ester, (N-methyl-d3)-, is unique due to its deuterium labeling, which makes it useful as an internal standard in analytical chemistry. This labeling allows for precise quantification in mass spectrometry and other analytical techniques .

Actividad Biológica

Ecgonine methyl ester (EME) is a significant metabolite of cocaine, formed primarily through the hydrolysis of cocaine in the body. Its biological activity is of great interest in pharmacology, toxicology, and forensic science due to its implications in drug metabolism and potential effects on human health.

Chemical Structure and Properties

Ecgonine methyl ester is chemically characterized by the following molecular formula:

- Molecular Weight : 199.12 g/mol

Metabolism and Pharmacokinetics

EME is produced from cocaine metabolism via enzymatic hydrolysis, primarily catalyzed by carboxylesterases. The metabolic pathway involves:

- Cocaine Hydrolysis : Cocaine is hydrolyzed to form EME and benzoylecgonine (BZE).

- Further Metabolism : EME can undergo additional N-demethylation to produce norecgonine methyl ester (NEME) through cytochrome P450 enzymes, although this pathway is less common compared to its parent compound.

Pharmacokinetics

- Detection Time : EME can be detected in biological samples for extended periods, up to 164 hours post-administration of cocaine.

- Excretion : Studies show that EME is excreted in urine alongside other metabolites, making it a useful biomarker for cocaine use.

Biological Activity

The biological activity of EME has been explored in various studies, with findings indicating its role as a marker for cocaine exposure rather than a pharmacologically active compound itself.

Toxicological Implications

- Cocaine Toxicity : EME does not exhibit significant toxicity on its own but serves as an indicator of cocaine metabolism and potential toxicity related to cocaine use.

- Postmortem Analysis : In forensic settings, the concentration of EME can help estimate the levels of cocaine at the time of death, aiding in investigations related to drug overdoses.

Research Findings

Several studies have examined the role of EME in drug metabolism and its implications for health:

- Detection Methods : Advanced methods such as gas chromatography-mass spectrometry (GC-MS) have been developed for the quantification of EME in biological samples, demonstrating high sensitivity and specificity.

-

Case Studies :

- A study involving Bolivian coca chewers analyzed hair samples for cocaine and its metabolites, including EME. The detection limits were established at 1 ng/mg for EME, showing its presence even at low concentrations .

- Research on postmortem blood samples indicated a strong correlation between EME levels and estimated cocaine concentrations, supporting its utility in forensic toxicology .

- Enzymatic Studies : The development of mutant bacterial enzymes has shown promise in hydrolyzing cocaine into non-toxic metabolites, with increased formation of EME observed during these processes .

Data Table: Summary of Key Studies on Ecgonine Methyl Ester

Propiedades

IUPAC Name |

methyl (1R,2R,3S,5S)-3-hydroxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQNNBXHAYSQRY-ZZNOJACOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894098 | |

| Record name | (N-methyl-D3)-Ecgonine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136765-34-9 | |

| Record name | Ecgonine methyl ester, (N-methyl-D3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136765349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (N-methyl-D3)-Ecgonine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECGONINE METHYL ESTER, (N-METHYL-D3)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6Z8WPQ4UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.